

# Technical Guide: Coelenteramine 400a Hydrochloride in Bioluminescence Resonance Energy Transfer (BRET) Assays

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## Compound of Interest

Compound Name: *Coelenteramine 400a hydrochloride*

Cat. No.: *B3026292*

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This in-depth technical guide provides comprehensive information on **Coelenteramine 400a hydrochloride**, a key substrate for Bioluminescence Resonance Energy Transfer (BRET2) assays. This document outlines its physicochemical properties, experimental protocols for its use in studying protein-protein interactions, and visual representations of the underlying biological pathways.

## Core Compound Data: Coelenteramine 400a Hydrochloride

**Coelenteramine 400a hydrochloride** is a synthetic analog of coelenterazine, the luciferin utilized by the sea pansy *Renilla reniformis*. Its distinct spectral properties make it the substrate of choice for BRET2 assays, a powerful tool for monitoring molecular interactions in living cells.

## Physicochemical and Spectroscopic Properties

The following table summarizes the key quantitative data for **Coelenteramine 400a hydrochloride**.

Property	Value	Citations
CAS Number	2320429-05-6	[1][2][3]
Formal Name	6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one, monohydrochloride	[1][2][3]
Molecular Formula	C <sub>26</sub> H <sub>21</sub> N <sub>3</sub> O • HCl	[1][2][3]
Formula Weight	427.9 g/mol	[1][2][3]
Purity	≥95%	[1][2][3]
Appearance	Crystalline solid	[3]
Storage	-20°C	[3]
Stability	≥4 years at -20°C	[3]
UV/Vis Absorbance (λmax)	246, 434 nm	[1][2][3]
Emission Maximum (with Rluc)	395 nm	[2][4][5][6]
Solubility	DMSO: ~0.5 mg/mL, DMF: ~0.5 mg/mL, Ethanol: Slightly soluble	[1][2][3]

## Bioluminescence Resonance Energy Transfer 2 (BRET2)

BRET is a non-radiative energy transfer mechanism occurring between a bioluminescent donor molecule and a fluorescent acceptor molecule.[7] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making it an ideal method for studying protein-protein interactions.[8]

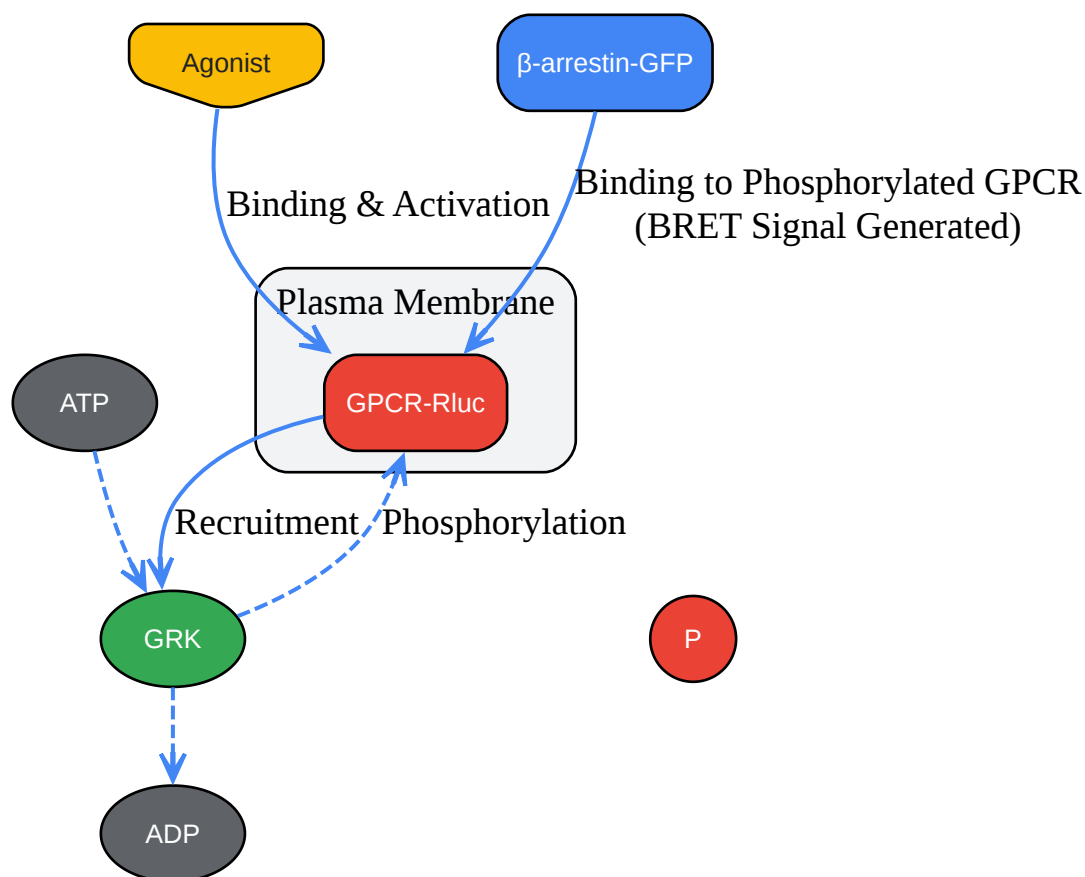
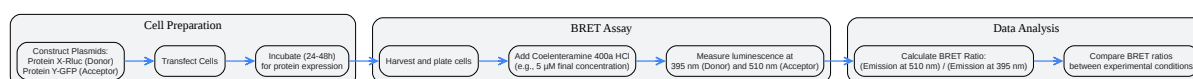
The BRET2 system utilizes Renilla luciferase (Rluc) as the energy donor and a green fluorescent protein variant (such as GFP<sup>2</sup>, GFP10, or Topaz) as the acceptor.[2][9]

**Coelenteramine 400a hydrochloride** serves as the substrate for Rluc. Upon enzymatic oxidation, it emits light with a maximum wavelength of 395 nm.[2][4] If a GFP acceptor is within

close proximity (typically <10 nm), this energy is transferred, causing the GFP to fluoresce at its characteristic wavelength of ~510 nm.[9][10] The BRET signal is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor (510 nm / 395 nm).[10]

## BRET2 Experimental Workflow

The following diagram illustrates the general workflow for a BRET2 experiment designed to study the interaction between two proteins, Protein X and Protein Y.



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